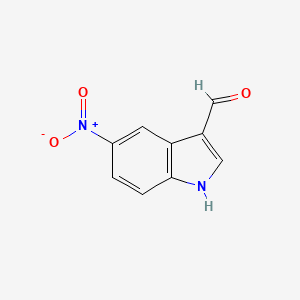

5-nitro-1H-indole-3-carbaldehyde

描述

5-Nitro-1H-indole-3-carbaldehyde, also known as 5-nitroindole-3-aldehyde, is a chemical compound with the molecular formula C9H6N2O3 . It is used as a reactant in the preparation of various derivatives and has been identified as a key intermediate for the preparation of biologically active compounds .

Synthesis Analysis

The synthesis of 5-nitro-1H-indole-3-carbaldehyde and its derivatives involves various chemical reactions. For instance, 1H-Indole-3-carboxaldehyde and its derivatives have been used as key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis

The molecular structure of 5-nitro-1H-indole-3-carbaldehyde can be analyzed using various spectroscopic techniques. For instance, 1H-Indole-3-carbaldehyde has been investigated experimentally by NMR (1H-NMR and 13C-NMR in solution form), FT-Raman, FT-IR, UV-Visible and quantum chemically by DFT approach .Chemical Reactions Analysis

5-Nitro-1H-indole-3-carbaldehyde and its derivatives are known to undergo various chemical reactions. For example, their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions . They have been used as key intermediates for the preparation of biologically active compounds .Physical And Chemical Properties Analysis

5-Nitro-1H-indole-3-carbaldehyde has a molecular weight of 190.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 1. Its exact mass is 190.03784206 g/mol and its monoisotopic mass is also 190.03784206 g/mol .科学研究应用

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including 5-nitro-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Synthesis of Active Molecules

These compounds are used in the synthesis of various biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Pharmaceutical Applications

1H-Indole-3-carbaldehyde and its derivatives have been used in the assembly of pharmaceutically interesting scaffolds . They have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Biological Activities

The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Antifungal Properties

Indole-3-carbaldehyde, a related compound, has antifungal properties . It partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .

Preparation of Curcumin Derivatives

Indole-5-carboxaldehyde, another related compound, has been used in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .

作用机制

Target of Action

5-Nitro-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .

Mode of Action

It’s known that indole-3-carbaldehyde can undergo schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . This suggests that 5-Nitro-1H-indole-3-carbaldehyde might interact with its targets through similar mechanisms, leading to the formation of complex structures.

Biochemical Pathways

It’s known that derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . This suggests that 5-Nitro-1H-indole-3-carbaldehyde might affect similar pathways, leading to the production of various biologically active structures.

Result of Action

It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 5-Nitro-1H-indole-3-carbaldehyde might have similar effects.

Action Environment

It’s known that multicomponent reactions (mcrs), which are used to synthesize indole derivatives, are a one-step convergent and sustainable strategy . This suggests that the action of 5-Nitro-1H-indole-3-carbaldehyde might be influenced by factors such as temperature, pH, and the presence of other chemical entities.

安全和危害

While specific safety and hazard information for 5-nitro-1H-indole-3-carbaldehyde was not found in the search results, it is generally recommended to use appropriate personal protective equipment, including hand protection, eye protection, skin and body protection, and respiratory protection when handling chemical substances .

未来方向

The future directions for 5-nitro-1H-indole-3-carbaldehyde could involve further exploration of its synthesis, reactions, and potential applications. Given its role as a key intermediate in the preparation of biologically active compounds, there may be potential for its use in the development of new pharmaceuticals or other chemical products .

属性

IUPAC Name |

5-nitro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-2-1-7(11(13)14)3-8(6)9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKYMSLVWLYDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289030 | |

| Record name | 5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-1H-indole-3-carbaldehyde | |

CAS RN |

6625-96-3 | |

| Record name | 6625-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1295517.png)